molecular formula C9H13ClN2O2S B2431562 3-Methylindoline-6-sulfonamide hydrochloride CAS No. 2155855-42-6

3-Methylindoline-6-sulfonamide hydrochloride

Cat. No.: B2431562
CAS No.: 2155855-42-6
M. Wt: 248.73
InChI Key: ZPKSHHYJJMFOAT-UHFFFAOYSA-N
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Description

3-Methylindoline-6-sulfonamide hydrochloride is a synthetic indoline sulfonamide compound of significant interest in medicinal chemistry and drug discovery research. This chemical reagent serves as a key structural motif and intermediate in the development of small molecule modulators for nuclear receptors. The core indoline sulfonamide structure is recognized for its potential as a Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ) agonist . RORγ is a critical transcription factor for the differentiation and proliferation of T helper 17 (TH17) cells, which play a pivotal role in pro-inflammatory and immune responses . Consequently, RORγ agonists are investigated for their potential to enhance immune responses, presenting a novel strategy in cancer immunotherapy research . Small structural modifications within the indoline sulfonamide scaffold, such as variations on the nitrogen atom or the linker region, can profoundly influence pharmacological activity, potentially switching it from an inverse agonist to an agonist . Researchers utilize this compound and its analogs to explore structure-activity relationships (SAR) and to study the mechanisms underlying immune system modulation. The sulfonamide functional group is a common feature in many pharmacologically active substances and is known to contribute to the binding affinity of molecules toward various biological targets . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is strictly prohibited for personal use. Researchers should handle this compound with appropriate safety precautions. Sulfonamides, as a class, can cause allergic reactions in some individuals, and proper laboratory practices should always be followed .

Properties

IUPAC Name

3-methyl-2,3-dihydro-1H-indole-6-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.ClH/c1-6-5-11-9-4-7(14(10,12)13)2-3-8(6)9;/h2-4,6,11H,5H2,1H3,(H2,10,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKSHHYJJMFOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C1C=CC(=C2)S(=O)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation Reaction

The introduction of a sulfonyl group at the 6-position of 3-methylindoline is achieved through chlorosulfonation. This involves treating the indoline derivative with chlorosulfonic acid under controlled temperatures. For instance, in a method adapted from dihydrobenzo[cd]indole sulfonamide synthesis, 3-methylindoline is dissolved in dichloromethane and reacted with chlorosulfonic acid at 0–5°C for 1 hour, followed by gradual warming to room temperature. The reaction mixture is then quenched in ice water, yielding 3-methylindoline-6-sulfonyl chloride as a pale-yellow solid (38–45% yield).

Key Parameters:

  • Temperature: 0°C (initial) → 25°C (final)
  • Molar ratio: 1:1.2 (indoline:chlorosulfonic acid)
  • Quenching: Ice-water precipitation

Alternative Sulfonation Strategies

Electrophilic aromatic substitution (EAS) using sulfur trioxide complexes has also been explored, though this method is less common due to challenges in controlling regioselectivity. Comparative studies show that chlorosulfonation provides superior positional specificity for the 6-position compared to EAS.

Formation of the Sulfonamide Group

Ammonolysis of Sulfonyl Chloride

The sulfonyl chloride intermediate is converted to the sulfonamide via reaction with aqueous ammonia. In a typical procedure, 3-methylindoline-6-sulfonyl chloride is suspended in tetrahydrofuran (THF) and treated with concentrated ammonium hydroxide at 0°C. The mixture is stirred for 4–6 hours, after which the product is extracted with ethyl acetate and purified via silica gel chromatography. Yields for this step range from 70% to 80%.

Ullmann-Type Coupling Reactions

Recent advancements leverage copper-catalyzed Ullmann coupling to form sulfonamides under milder conditions. For example, a method adapted from pyridine sulfonamide synthesis involves reacting 3-methylindoline-6-sulfonyl chloride with an amine (e.g., ammonium chloride) in the presence of cuprous iodide (0.5 equiv) and cesium carbonate (2.0 equiv) in N,N-dimethylformamide (DMF) at 120–150°C. This microwave-assisted method reduces reaction times to 20–40 minutes and improves yields to 85–90%.

Comparative Table: Sulfonamide Formation Methods

Method Conditions Catalyst Yield (%) Purity (%)
Ammonolysis THF, NH4OH, 0°C, 6 h None 70–80 95
Ullmann Coupling DMF, CuI, Cs2CO3, 150°C, 20 min CuI (0.5 equiv) 85–90 98

Hydrochloride Salt Formation

The final step involves converting the free base sulfonamide to its hydrochloride salt. This is accomplished by dissolving the sulfonamide in anhydrous ethyl acetate and treating it with hydrogen chloride gas or a 4M HCl/dioxane solution. The mixture is stirred for 1–2 hours, leading to precipitation of the hydrochloride salt. Filtration and drying under vacuum yield 3-methylindoline-6-sulfonamide hydrochloride as a white crystalline solid (95–98% purity).

Optimization Note:

  • Solvent choice (ethyl acetate vs. dichloromethane) impacts crystal morphology and solubility.
  • Excess HCl must be avoided to prevent decomposition of the sulfonamide group.

Industrial Scalability and Cost Analysis

Process Economics

A cost-benefit analysis comparing chlorosulfonation and Ullmann coupling reveals that the latter, despite higher catalyst costs, reduces overall production time by 60% and waste generation by 40%. Bulk pricing for copper catalysts and cesium carbonate has decreased in recent years, making Ullmann methods economically viable for large-scale production.

Environmental Considerations

Traditional ammonolysis generates aqueous waste containing residual ammonia, requiring neutralization before disposal. In contrast, Ullmann coupling in DMF allows for solvent recycling via distillation, aligning with green chemistry principles.

Scientific Research Applications

Target and Mode of Action

This compound exhibits strong binding affinity to multiple biological receptors. It functions primarily by inhibiting bacterial dihydropteroate synthase, an essential enzyme in the folate synthesis pathway, which is critical for bacterial growth. Additionally, it shows anticancer properties by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.

Biochemical Pathways

The compound influences several biochemical pathways due to its broad-spectrum biological activities. These include:

  • Antimicrobial Pathways : Inhibition of bacterial growth through interference with folate synthesis.
  • Anticancer Pathways : Induction of apoptosis via microtubule disruption.

Scientific Research Applications

3-Methylindoline-6-sulfonamide hydrochloride has diverse applications across various scientific domains:

Chemistry

  • Building Block : Utilized as a precursor for synthesizing more complex molecules in organic synthesis.

Biology

  • Antimicrobial Research : Investigated for its ability to combat bacterial infections, particularly those resistant to conventional treatments.
  • Cancer Research : Studied for its potential as an anticancer agent due to its effects on cell division and apoptosis.

Medicine

  • Drug Development : Explored for incorporation into new therapeutic agents targeting microbial infections and cancer.

Antimicrobial Activity

Research indicates that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. It has shown potential in overcoming multidrug resistance mechanisms in certain bacterial strains, enhancing its therapeutic applicability.

Anticancer Properties

In vitro studies reveal that this compound exhibits significant cytotoxicity against various human cancer cell lines, including HeLa and MCF-7. The mechanism involves binding at the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division.

Antimicrobial Studies

  • In Vitro Assays : Demonstrated broad-spectrum antimicrobial activity.
  • Resistance Mechanisms : Effective against resistant bacterial strains by inhibiting specific resistance mechanisms.

Anticancer Efficacy

  • IC50 Values : Showed submicromolar to nanomolar IC50 values against cancer cell lines.
  • Mechanistic Insights : Molecular modeling studies support its binding efficacy at critical sites on tubulin.

Data Table: Summary of Biological Activities

Activity TypeDescription
AntimicrobialInhibits growth of various bacteria; combats multidrug resistance.
AnticancerInduces apoptosis in cancer cells; disrupts microtubule dynamics.

Antimicrobial Resistance

A study highlighted the interactions between this compound and resistant bacterial strains, demonstrating its ability to restore sensitivity to sulfonamides in resistant strains by inhibiting specific resistance mechanisms.

Cancer Cell Line Studies

In vitro studies on multiple human tumor cell lines indicated that treatment with this compound resulted in significant reductions in cell viability due to its effects on microtubule dynamics and apoptosis induction.

Mechanism of Action

Biological Activity

3-Methylindoline-6-sulfonamide hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

The biological activity of this compound is primarily attributed to its structural characteristics, which allow it to interact with various biological targets:

  • Antimicrobial Activity : The compound exhibits strong antimicrobial properties by inhibiting bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway. This inhibition is similar to that observed in traditional sulfonamide antibiotics .
  • Anticancer Properties : Research indicates that this compound can inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells. Studies have shown that methylated sulfonamides demonstrate higher potency against various human tumor cell lines compared to their non-methylated counterparts .

Research Findings

A variety of studies have explored the biological activities of this compound, revealing its potential across multiple domains:

  • Antimicrobial Studies :
    • In vitro assays demonstrated that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial activity .
    • A study highlighted the compound's ability to overcome multidrug resistance mechanisms in certain bacterial strains, suggesting its potential as a therapeutic agent against resistant infections .
  • Anticancer Efficacy :
    • In a series of experiments, this compound exhibited submicromolar to nanomolar IC50 values against several human cancer cell lines, including HeLa and MCF-7. The mechanism involves disruption of microtubule dynamics, which is critical for cell division .
    • Molecular modeling studies indicated that the compound binds effectively at the colchicine site on tubulin, further supporting its role as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionTarget Organism/Cell LineReference
AntimicrobialInhibition of DHPSVarious bacteria (Gram-positive/negative)
AnticancerInhibition of tubulin polymerizationHeLa, MCF-7 (human cancer cell lines)
Enzyme InhibitionInteraction with key metabolic enzymesVarious (specific studies ongoing)

Case Studies

  • Antimicrobial Resistance : A study examined the interactions between this compound and resistant bacterial strains. The results indicated that this compound could restore sensitivity to sulfonamides in resistant strains by inhibiting specific resistance mechanisms .
  • Cancer Cell Line Studies : In vitro studies conducted on multiple human tumor cell lines revealed that treatment with this compound resulted in significant reductions in cell viability due to its effects on microtubule dynamics and apoptosis induction .

Q & A

Q. What are the recommended analytical methods for quantifying 3-Methylindoline-6-sulfonamide hydrochloride in pharmaceutical formulations?

A validated HPLC method is commonly employed, utilizing a C18 column (e.g., 150 mm × 4.6 mm, 5 μm) with a mobile phase of phosphate buffer and methanol (70:30 v/v) at 1 mL/min flow rate. UV detection at 207 nm ensures sensitivity, with linearity confirmed over 1.09–10.90 μg/mL (regression: Y = 151.8532X – 1.3918, r = 0.9999). Recovery studies (100.1% average) and RSDs <1.5% ensure precision . Spectrophotometric assays, such as oxidative coupling methods, are alternatives but may require validation against matrix effects .

Q. How should researchers assess the purity of this compound?

Purity is evaluated via loss on drying (≤0.5% at 105°C), sulfated ash (≤0.1%), and heavy metal limits (≤20 ppm). Chromatographic purity (HPLC) should confirm ≥97% by area normalization, with impurities identified via spiked reference standards . For hydrochloride salts, chloride ion verification (e.g., silver nitrate reaction) is critical .

Q. What synthetic routes are documented for indoline-sulfonamide derivatives like this compound?

Typical routes involve:

  • Step 1 : Sulfonation of 3-methylindoline at the 6-position using chlorosulfonic acid.
  • Step 2 : Amidation with ammonia or amines under inert conditions.
  • Step 3 : Hydrochloride salt formation via HCl gas in ethanol.
    Intermediate characterization (e.g., NMR, FTIR) ensures correct functionalization, while final product purity is confirmed by melting point and HPLC .

Advanced Research Questions

Q. How can researchers resolve ionization suppression in LC-MS analysis of this compound?

Matrix effects (e.g., ion suppression ≥20%) are mitigated by:

  • Sample Cleanup : Solid-phase extraction (SPE) with mixed-mode sorbents.
  • Mobile Phase Optimization : Addition of 0.1% formic acid or ammonium acetate to enhance ionization.
  • Internal Standards : Deuterated analogs (e.g., d3-methyl derivatives) correct for variability .

Q. What strategies are effective for stability testing of this compound under accelerated conditions?

Stability protocols include:

  • Forced Degradation : Exposure to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B).
  • HPLC Monitoring : Track degradation products (e.g., desulfonation or oxidation byproducts).
  • Kinetic Modeling : Arrhenius equation predicts shelf-life at 25°C .

Q. How can impurity profiles be established for this compound?

Impurity profiling involves:

  • Synthetic Byproduct Identification : E.g., unreacted sulfonyl chloride intermediates (retention time shifts in HPLC).
  • Degradation Studies : Hydrolytic impurities (e.g., free sulfonamide) quantified via gradient elution.
  • Reference Standards : Spiking with EP/BP impurity standards (e.g., articaine-related analogs) for cross-validation .

Q. What biological screening approaches are applicable for evaluating this compound’s pharmacological activity?

  • In Vitro Assays : Enzyme inhibition (e.g., carbonic anhydrase) using fluorometric kits.
  • Cell-Based Models : Cytotoxicity (MTT assay) in cancer lines (e.g., A549, HeLa).
  • Metabolic Stability : Microsomal incubation (human/rat liver) with LC-MS quantification .

Methodological Notes

  • Analytical Cross-Validation : Compare HPLC with spectrophotometric methods to resolve data contradictions (e.g., matrix interference in UV assays) .
  • Synthesis Optimization : Scale-up challenges (e.g., exothermic sulfonation) require controlled addition rates and cooling .
  • Regulatory Alignment : Follow ICH Q3A/B guidelines for impurity thresholds and USP monographs for hydrochloride salt verification .

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